Product packaging for Methyl 2-(trifluoromethoxy)benzoate(Cat. No.:CAS No. 148437-99-4)

Methyl 2-(trifluoromethoxy)benzoate

Cat. No.: B121510
CAS No.: 148437-99-4
M. Wt: 220.14 g/mol
InChI Key: VDJYJSUDISVNRS-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethoxy)benzoate is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3O3 B121510 Methyl 2-(trifluoromethoxy)benzoate CAS No. 148437-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8(13)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJYJSUDISVNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379584
Record name methyl 2-(trifluoromethoxy)benzoate
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Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148437-99-4
Record name methyl 2-(trifluoromethoxy)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148437-99-4
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The Strategic Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical design, profoundly influencing sectors from pharmaceuticals and agrochemicals to materials science. youtube.comresearchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique properties to organic compounds. nih.govnumberanalytics.com These properties include increased metabolic stability, enhanced lipophilicity, and altered bioavailability, all of which are critical factors in the development of new drugs and agricultural products. youtube.commdpi.comnih.gov The presence of fluorine can significantly modify the physical and chemical characteristics of a molecule, leading to improved efficacy, stability, and performance. youtube.comnumberanalytics.com Consequently, fluorinated compounds are integral to the innovation of advanced materials with applications such as durable coatings and high-performance polymers. youtube.comnih.govchemimpex.com

Unique Electronic and Steric Attributes of the Trifluoromethoxy Ocf₃ Group in Molecular Design

The trifluoromethoxy (-OCF₃) group is a highly valued substituent in molecular design due to its distinct electronic and steric characteristics. It is one of the most lipophilic substituents, a property that can enhance the absorption and distribution of a molecule in biological systems. mdpi.com The -OCF₃ group is a strong electron-withdrawing group, which can influence the reactivity and stability of the parent molecule. mdpi.comnih.gov This electron-withdrawing nature, coupled with the polarity of the oxygen atom, allows for the fine-tuning of a molecule's properties to optimize its function. mdpi.com

From a steric perspective, the trifluoromethoxy group is bulkier than a methoxy (B1213986) group. This increased size can provide a shielding effect, protecting adjacent parts of the molecule from enzymatic degradation and thereby enhancing metabolic stability. mdpi.com The unique combination of electronic and steric effects makes the -OCF₃ group a powerful tool for medicinal chemists and materials scientists seeking to modulate molecular properties for specific applications.

Positioning of Methyl 2 Trifluoromethoxy Benzoate Within Advanced Organic Synthesis and Applied Chemical Sciences Research

Methodological Approaches for Ortho-Trifluoromethoxylation

The synthesis of ortho-trifluoromethoxylated aromatic compounds presents a significant challenge in organic synthesis. nih.gov Various strategies have been developed to introduce the OCF3 group, ranging from direct to indirect methods, and employing a variety of specialized reagents and catalytic systems.

Direct and Indirect O-Trifluoromethoxylation Strategies

Direct C-H trifluoromethoxylation of arenes is an attractive approach. mdpi.comnih.gov One such method involves the use of a silver(II)OCF3 complex, generated from AgF2, an oxidant like Selectfluor, and a trifluoromethyl source. mdpi.com This allows for the selective ortho- and para-trifluoromethoxylation of arenes. mdpi.com Another direct approach utilizes photoredox catalysis to generate a trifluoromethoxy radical (•OCF3) from stable precursors, which can then functionalize C-H bonds on aromatic substrates. nih.govnih.govsigmaaldrich.com

Indirect methods often involve the transformation of a pre-existing functional group. A two-step sequence involving the O-trifluoromethylation of N-aryl-N-hydroxyacetamides followed by a thermally induced intramolecular OCF3 migration provides a reliable route to ortho-trifluoromethoxylated anilines. nih.govjove.comntu.edu.sg This method is operationally simple and tolerates a wide range of functional groups. nih.govjove.com Another indirect strategy is the oxidative desulfurization-fluorination of xanthates derived from phenols. mdpi.comnih.gov This approach uses reagents like pyridine-HF and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). mdpi.comnih.gov

Utilization of Specialized Trifluoromethoxylation Reagents

A variety of reagents have been developed to facilitate the introduction of the trifluoromethoxy group. Hypervalent iodine reagents, such as Togni reagents, are effective for the O-trifluoromethylation of protected N-aryl-N-hydroxylamines. nih.govmdpi.com The Umemoto oxonium reagent has been used for the direct electrophilic trifluoromethylation of phenols. mdpi.com

Other notable reagents include:

Trifluoromethyltrimethylsilane (TMSCF3): Used in silver-mediated oxidative trifluoromethylation of phenols. mdpi.com

Trifluoromethanesulfonyl chloride (CF3SO2Cl): Can be used in photoredox catalysis to introduce a trifluoromethyl group. wikipedia.org

Sodium trifluoromethanesulfinate (CF3SO2Na): A reagent introduced by Langlois for trifluoromethylation. wikipedia.org

The choice of reagent often depends on the substrate and the desired reaction conditions.

Catalytic Systems and Reaction Environment Optimization for Selective Synthesis

Catalysis plays a crucial role in achieving selective ortho-trifluoromethoxylation. Transition metal catalysis, particularly with palladium, has been employed for the directed fluorination of arenes. researchgate.net For instance, Pd(II)-catalyzed selective ortho-2,2,2-trifluoroethoxylation of benzaldehyde (B42025) derivatives has been reported using a transient directing group strategy. researchgate.net Copper-promoted C-H activation using an 8-aminoquinoline (B160924) directing group has also been shown to be effective for the mono-selective ortho-trifluoromethylation of benzamides. rsc.org

Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating trifluoromethoxy radicals under ambient conditions. nih.govnih.govnih.gov Catalysts such as Ru(bpy)3(PF6)2 can be used to trigger the fragmentation of stable precursors to release the reactive •OCF3 species. mdpi.com The reaction environment, including the choice of solvent and base, is critical for optimizing the yield and selectivity of these reactions. For example, in the O-trifluoromethylation of N-aryl-N-hydroxyacetamides with a Togni reagent, a catalytic amount of cesium carbonate in chloroform (B151607) is effective. nih.gov

Esterification Protocols and Benzoyl Moiety Construction

The synthesis of this compound requires the formation of a methyl ester from the corresponding carboxylic acid. This is typically achieved through esterification reactions.

Carboxylic Acid Precursor Synthesis and Derivatization

The precursor for the esterification is 2-(trifluoromethoxy)benzoic acid. The synthesis of this acid can be approached in several ways. One method involves the reaction of halobenzoic acids with 2,2,2-trifluoroethanol (B45653) in the presence of a strong base and a copper catalyst. google.com Another route starts with the chlorination of o-toluoyl chloride, followed by fluorination and subsequent hydrolysis and oxidation to yield 2-(trifluoromethyl)benzoic acid. guidechem.comgoogle.com It is important to distinguish 2-(trifluoromethoxy)benzoic acid from 2-(trifluoromethyl)benzoic acid, as they are distinct compounds with different synthetic pathways. sigmaaldrich.comchemicalbook.comchemicalbook.com

Once the carboxylic acid is obtained, it can be converted to its methyl ester.

Mechanistic Considerations in Ester Formation

The most common method for this esterification is the Fischer-Speier esterification. wikipedia.org This reaction involves heating the carboxylic acid and an alcohol (in this case, methanol) with an acid catalyst, typically concentrated sulfuric acid or phosphoric acid. chemistrysteps.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. chemistrysteps.combyjus.comorganic-chemistry.org

The mechanism of Fischer esterification proceeds through several key steps: wikipedia.orgchemistrysteps.combyjus.commasterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The oxygen atom of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to give the final ester product.

All steps in the Fischer esterification are reversible. chemistrysteps.commasterorganicchemistry.com The reaction can be catalyzed by both Brønsted and Lewis acids. organic-chemistry.orgresearchgate.net Solid acid catalysts, such as zirconium-titanium solid acids, have also been developed for the esterification of benzoic acids. mdpi.com

Microwave-assisted Fischer esterification has been shown to be an efficient method for the synthesis of substituted benzoates, sometimes overcoming equilibrium limitations by the periodic addition of the acid catalyst. usm.my

Advanced Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of its ester functionality and the electron-withdrawing nature of the trifluoromethoxy group attached to the aromatic ring. This section explores its reactivity towards nucleophiles and electrophiles, its stability towards hydrolysis, and pathways for further chemical modifications.

Investigation of Nucleophilic and Electrophilic Reactivity

The reactivity of this compound is characterized by two primary sites of reaction: the electrophilic carbonyl carbon of the ester group and the aromatic ring.

Nucleophilic Attack at the Carbonyl Group:

The ester group is susceptible to attack by nucleophiles at the carbonyl carbon. This is a fundamental reaction of esters, leading to the substitution of the methoxy (B1213986) group. The electron-withdrawing trifluoromethoxy group at the ortho position is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted methyl benzoate. Common nucleophilic reactions include hydrolysis, aminolysis, and reactions with organometallic reagents. For instance, reaction with a Grignard reagent would likely lead to the formation of a tertiary alcohol after the addition of two equivalents of the reagent.

A related transformation is the nucleophilic trifluoromethylation of esters to form trifluoromethyl ketones. While not specific to this compound, studies on various methyl esters, including substituted benzoates, have shown that this conversion can be achieved using reagents like fluoroform (HCF3) and a strong base such as potassium hexamethyldisilazide (KHMDS). nih.gov This process involves the in-situ generation of the trifluoromethyl anion (CF3-), which then attacks the ester carbonyl. nih.gov

Electrophilic Aromatic Substitution:

The trifluoromethoxy (-OCF3) group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution. youtube.com Its strong electron-withdrawing nature, primarily through the inductive effect, reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles compared to benzene or methyl benzoate. youtube.comnih.gov Any electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur at the positions meta to the trifluoromethoxy group (positions 4 and 6) and would require harsher reaction conditions than for activated aromatic rings.

For comparison, the nitration of methyl benzoate, which has a moderately deactivating ester group, primarily yields the meta-substituted product, methyl 3-nitrobenzoate. youtube.com Given the stronger deactivating effect of the -OCF3 group, electrophilic substitution on this compound would be even more challenging and would be anticipated to yield predominantly the 4- and 6-substituted isomers.

Hydrolytic Stability and Ester Cleavage Pathways

The stability of the ester bond in this compound towards hydrolysis is a critical aspect of its chemical profile. Ester hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. The reaction is reversible and typically requires elevated temperatures to proceed at a reasonable rate.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. youtube.comyoutube.com This is an irreversible process where the hydroxide ion directly attacks the carbonyl carbon. The resulting products are methanol (B129727) and the sodium salt of 2-(trifluoromethoxy)benzoic acid. youtube.com Subsequent acidification will yield the free carboxylic acid. youtube.com

Studies on the hydrolysis of substituted methyl benzoates in high-temperature water have shown that both electron-donating and electron-withdrawing groups influence the reaction rate. rsc.orgpsu.edu For instance, the hydrolysis of methyl p-trifluoromethylbenzoate has been investigated, highlighting the stability of the trifluoromethyl group under certain hydrolytic conditions. rsc.orgpsu.edu The trifluoromethoxy group, being strongly electron-withdrawing, is expected to facilitate nucleophilic attack at the carbonyl carbon, potentially increasing the rate of base-catalyzed hydrolysis compared to methyl benzoate.

Table 1: General Conditions for Hydrolysis of Substituted Methyl Benzoates (Analogous Systems)
Substrate (Analog)ConditionsProductReference
Methyl p-trifluoromethylbenzoate2% KOH, 200-300 °Cp-Trifluoromethylbenzoic acid rsc.orgpsu.edu
Methyl BenzoateNaOH, H₂O, RefluxBenzoic Acid youtube.comyoutube.com

Functional Group Interconversions at the Benzoate Ring

Further transformations of this compound can be achieved by targeting either the ester functional group or the aromatic ring.

Reduction of the Ester Group:

The methyl ester can be reduced to the corresponding primary alcohol, 2-(trifluoromethoxy)benzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation.

Reactions Involving the Aromatic Ring:

While electrophilic substitution is challenging, other transformations are possible. For instance, if a bromo or iodo substituent were present on the ring, it could participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The synthesis of related compounds like Methyl 2-bromo-5-(trifluoromethyl)benzoate suggests that such halogenated precursors are accessible. sigmaaldrich.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of different nuclei, a complete picture of the atomic connectivity and chemical environment can be assembled.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons and the methyl ester protons.

The aromatic region is expected to show a complex multiplet pattern for the four protons on the benzene ring. The proton ortho to the ester group (H6) is anticipated to be the most deshielded due to the electron-withdrawing nature of the carbonyl, appearing at the lowest field. The remaining aromatic protons (H3, H4, and H5) will appear as a multiplet, with their exact chemical shifts influenced by the combined electronic effects of the ester and trifluoromethoxy substituents. The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H 7.20-7.90m-4H
-COOCH~3.9s-3H
Note: Predicted data is based on the analysis of structurally similar compounds.

¹³C NMR Spectroscopy for Carbon Skeleton and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal, revealing its hybridization and electronic environment.

The spectrum is predicted to show a signal for the carbonyl carbon of the ester group in the downfield region, typically around 165 ppm. The aromatic carbons will appear between approximately 120 and 150 ppm. The carbon atom attached to the trifluoromethoxy group (C2) will be significantly affected by the fluorine atoms, likely appearing as a quartet due to C-F coupling. The carbon of the methyl ester will resonate at a characteristic upfield position, generally around 52 ppm. The trifluoromethyl carbon itself will also exhibit a quartet with a large C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O~165
Ar-C -OCF₃~148 (q)
Ar-C -COOCH₃~133
Ar-C H120-132
-C F₃~120 (q)
-COOC H₃~52
Note: Predicted data is based on the analysis of structurally similar compounds. 'q' denotes a quartet multiplicity due to coupling with fluorine atoms.

¹⁹F NMR Spectroscopy for Fluorine Environment Specificity

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are expected to produce a single signal.

Experimental data confirms the presence of a singlet in the ¹⁹F NMR spectrum. In a mixed solvent system of deuterated chloroform and acetonitrile (B52724), the ortho-isomer of methyl (trifluoromethoxy)benzoate shows a singlet at approximately -58.22 ppm. beilstein-journals.org This single sharp peak confirms the presence of the -OCF₃ group and its specific chemical environment on the aromatic ring.

Table 3: Experimental ¹⁹F NMR Data for this compound

Fluorine AssignmentExperimental Chemical Shift (δ, ppm)Multiplicity
-OF-58.22s
Data obtained in CDCl₃/CH₃CN solvent mixture. beilstein-journals.org

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic fingerprint of the compound. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern is predicted to involve several key losses. A primary fragmentation pathway for methyl benzoates is the loss of the methoxy radical (•OCH₃), which would result in a significant peak at M-31. Another expected fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃), leading to a fragment at M-59. The presence of the trifluoromethoxy group may also lead to characteristic fragmentation pathways, including the loss of a trifluoromethyl radical (•CF₃).

Table 4: Predicted Key Fragments in the EI-MS of this compound

m/zPredicted Fragment Identity
220[M]⁺
189[M - •OCH₃]⁺
161[M - •COOCH₃]⁺
151[M - •CF₃]⁺
Note: Predicted data based on common fragmentation patterns of related compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. For a neutral molecule like this compound, ESI-MS in positive ion mode is expected to show the protonated molecular ion [M+H]⁺.

Additionally, adducts with common cations present in the solvent or mobile phase, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, are frequently observed. These adduct ions provide further confirmation of the molecular weight of the compound.

Table 5: Predicted Ions in the ESI-MS of this compound (Positive Mode)

m/zPredicted Ion Identity
221[M+H]⁺
243[M+Na]⁺
238[M+NH₄]⁺
Note: Predicted data based on the expected behavior of neutral organic molecules in ESI-MS.

Chromatographic Techniques for Compound Purity, Separation, and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound, separating it from reaction mixtures, and monitoring the progress of its synthesis.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The selection of an appropriate capillary column and temperature program is crucial for achieving optimal separation from potential impurities or starting materials. While specific experimental data for this compound is not widely published, a general method suitable for fluorinated aromatic methyl esters can be inferred.

A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is often employed for the separation of aromatic esters. A typical temperature program would involve an initial oven temperature of around 100°C, held for a few minutes, followed by a ramp up to a final temperature of 250-280°C at a rate of 10-20°C per minute. The injector and detector temperatures are typically maintained at 250°C and 280°C, respectively. Under such conditions, the retention time of this compound would be influenced by its volatility and interaction with the stationary phase. For a related compound, methyl benzoate, a retention time of approximately 8.38 minutes has been reported on a Rxi-1ms column, which provides a useful reference point. chromforum.org

Table 1: Postulated Gas Chromatography (GC) Parameters for this compound Analysis

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C
Oven Program Initial Temp: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Injection Volume 1 µL (split injection)

This table presents a hypothetical but scientifically reasoned set of parameters for the GC analysis of this compound based on the analysis of similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the purification and quantitative analysis of this compound. Reversed-phase HPLC is the most common mode for such aromatic compounds.

A C18 or a Phenyl-Hexyl column is typically effective for the separation. mac-mod.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be buffered. For instance, a gradient elution starting with a higher proportion of water and gradually increasing the organic solvent concentration can effectively separate compounds with differing polarities. A mobile phase of acetonitrile and water is a common choice for the analysis of aromatic compounds. wur.nl

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl
Mobile Phase Acetonitrile and Water (Gradient elution may be required)
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~254 nm (or a wavelength determined by UV-Vis spectroscopy)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

This table outlines a representative set of HPLC conditions for the analysis of this compound based on established methods for related aromatic esters.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions Analysis

Spectroscopic techniques are fundamental for elucidating the structural features of this compound by examining its interaction with electromagnetic radiation.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural motifs. The most prominent peak would be the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the trifluoromethoxy group would likely produce strong bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-F stretching vibrations of the trifluoromethoxy group are expected to be very strong and would appear in the 1100-1200 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. For comparison, the IR spectrum of methyl 2-hydroxybenzoate shows a characteristic C=O stretch at 1680 cm⁻¹. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol or acetonitrile, is expected to show absorption bands characteristic of the substituted benzene ring. Typically, aromatic esters exhibit a strong absorption band (π → π* transition) below 250 nm and a weaker band (n → π* transition) at longer wavelengths. The presence of the trifluoromethoxy group may cause a slight shift in the absorption maxima compared to unsubstituted methyl benzoate. Analysis of plant extracts containing various aromatic compounds has shown absorption bands in the range of 200-400 nm, which aligns with the expected region for this compound. researchgate.netnih.gov

Table 3: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

Spectroscopic TechniquePredicted AbsorptionFunctional Group/Transition
Infrared (IR) ~1730 cm⁻¹ (strong)C=O stretch (Ester)
~1250-1300 cm⁻¹ (strong)C-O stretch (Ester)
~1100-1200 cm⁻¹ (very strong)C-F stretch (Trifluoromethoxy)
~1000-1100 cm⁻¹ (strong)C-O stretch (Ether)
~3050-3100 cm⁻¹ (weak)Aromatic C-H stretch
~1450-1600 cm⁻¹ (medium)Aromatic C=C stretch
Ultraviolet-Visible (UV-Vis) ~220-250 nmπ → π* transition
~260-280 nmn → π* transition

This table provides predicted spectroscopic data for this compound based on the known absorptions of its constituent functional groups and related molecules.

Computational Chemistry and Quantum Mechanical Studies on Methyl 2 Trifluoromethoxy Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to investigate the electronic properties of Methyl 2-(trifluoromethoxy)benzoate.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation. The molecule's flexibility, particularly around the ester and trifluoromethoxy groups, suggests the existence of multiple conformers.

ParameterOptimized Value (Illustrative)
C-O (ester) bond length1.35 Å
C=O (ester) bond length1.21 Å
Ar-O (ether) bond length1.37 Å
O-CF3 bond length1.34 Å
Dihedral Angle (C-C-O-C, ester)~0°

This table presents illustrative optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, indicating sites for electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites for nucleophilic attack.

For this compound, the HOMO is typically localized over the electron-rich benzene (B151609) ring and the oxygen atom of the trifluoromethoxy group. The LUMO, conversely, is often centered on the benzene ring and the carbonyl carbon of the ester group. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.

OrbitalEnergy (Illustrative)Primary Location
HOMO-7.5 eVBenzene Ring, Ether Oxygen
LUMO-1.2 eVBenzene Ring, Carbonyl Carbon
HOMO-LUMO Gap6.3 eV-

This table provides illustrative energy values and localizations for the frontier molecular orbitals of this compound.

DFT calculations are also highly effective in predicting spectroscopic parameters. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Similarly, the calculation of the second derivative of the energy with respect to atomic displacements allows for the prediction of vibrational frequencies, which correspond to the peaks in an Infrared (IR) and Raman spectrum. This aids in the assignment of experimental vibrational bands to specific molecular motions.

NucleusPredicted Chemical Shift (δ, ppm) (Illustrative)
¹H (Methyl)3.9
¹³C (Carbonyl)166.0
¹³C (C-O, ether)148.5
¹⁹F-58.0

This table shows illustrative predicted NMR chemical shifts for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map for this compound would reveal regions of negative potential (electron-rich), typically around the oxygen atoms of the carbonyl and trifluoromethoxy groups, making them susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms. This information is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the motion of the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how the solvent affects the molecule's conformation and flexibility. These simulations are essential for understanding properties like solubility and how the molecule behaves in a realistic chemical environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a molecule with its physicochemical properties. For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors. These descriptors can include constitutional, topological, and quantum-chemical parameters. Such models are valuable for screening large numbers of related compounds and for designing molecules with specific desired properties without the need for extensive experimental synthesis and testing.

Structure Activity Relationship Sar Studies and Mechanistic Insights for Trifluoromethoxybenzoate Derivatives in Biological Systems

Elucidation of the Trifluoromethoxy Group's Influence on Molecular Lipophilicity, Polarity, and Metabolic Stability

The trifluoromethoxy group exerts a profound influence on the key molecular properties that govern a compound's pharmacokinetic and pharmacodynamic profile. Its incorporation into a benzoate (B1203000) scaffold, as in Methyl 2-(trifluoromethoxy)benzoate, brings about significant changes in lipophilicity, polarity, and metabolic stability.

The -OCF3 group is one of the most lipophilic substituents used in drug design. researchgate.net This high lipophilicity, often quantified by a positive Hansch parameter (π), enhances the ability of a molecule to partition into lipid bilayers, thereby improving its absorption and membrane permeability. The trifluoromethyl group (-CF3), a related fluorinated substituent, also increases lipophilicity, although to a lesser extent than the trifluoromethoxy group. researchgate.net

From a polarity perspective, the high electronegativity of the fluorine atoms in the trifluoromethoxy group creates a strong dipole moment. This electronic feature can influence intramolecular and intermolecular interactions, including hydrogen bonding with biological targets.

A critical advantage of the trifluoromethoxy group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -OCF3 group resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. researchgate.net This enhanced stability leads to a longer in vivo half-life and improved bioavailability of the parent molecule. The metabolic stability of fluorinated motifs has been a key factor in their widespread use in drug development. nih.gov

Table 1: Physicochemical Properties of Functional Groups

Functional GroupHansch Lipophilicity Parameter (π)Key Characteristics
Trifluoromethoxy (-OCF3)HighHigh lipophilicity, strong electron-withdrawing nature, high metabolic stability. researchgate.net
Trifluoromethyl (-CF3)ModerateIncreases lipophilicity, strong electron-withdrawing nature, high metabolic stability. researchgate.net
Methyl (-CH3)LowLower lipophilicity compared to fluorinated counterparts.
Methoxy (B1213986) (-OCH3)ModerateLess lipophilic and less metabolically stable than -OCF3.

Systematic Variation of Substituents on the Benzoate Ring and Their Impact on Biological Interactions

The biological activity of this compound derivatives can be finely tuned by the systematic introduction of various substituents on the benzoate ring. The nature, size, and electronic properties of these substituents can significantly impact the molecule's interaction with its biological target.

While specific SAR studies on a broad range of substituted this compound derivatives are not extensively documented in publicly available literature, general principles of medicinal chemistry allow for predictions. For instance, the introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., nitro, cyano) at different positions on the phenyl ring would alter the electronic distribution of the entire molecule. e3s-conferences.org These changes can affect the binding affinity to a target protein by modifying hydrogen bonding capabilities, electrostatic interactions, or π-π stacking.

For example, a study on benzoxazolinone derivatives showed that the nature of the substituent on the benzene (B151609) ring was a decisive factor for their herbicidal activity. e3s-conferences.org Replacing a chlorine atom with a bromine atom was found to increase the activity. e3s-conferences.org Similarly, in a series of 1,5-dihydrobenzo[e] cymitquimica.comnih.govoxazepin-2(3H)-ones, the introduction of a methyl group at the para position of a phenyl ring retained biological activity, albeit with a loss in metabolic stability. mdpi.com

Table 2: Predicted Impact of Substituents on the Biological Activity of a Trifluoromethoxybenzoate Scaffold

Substituent TypePredicted Impact on Biological ActivityRationale
Electron-Donating Groups (e.g., -CH3, -OCH3)May increase or decrease activity depending on the target.Alters electron density of the aromatic ring, potentially affecting binding interactions.
Electron-Withdrawing Groups (e.g., -NO2, -CN)May increase or decrease activity depending on the target.Modifies the electrostatic potential and hydrogen bonding capacity of the molecule.
Halogens (e.g., -Cl, -Br)Can enhance activity through favorable interactions.Can form halogen bonds and increase lipophilicity, potentially improving target engagement. e3s-conferences.org
Bulky Groups (e.g., tert-butyl)May decrease activity due to steric hindrance.Can prevent optimal binding to the target's active site.

Investigation of Positional Isomerism (Ortho, Meta, Para) Effects on Biological Pathways

The specific biological pathway being targeted will ultimately determine which isomer possesses the optimal activity. One isomer might fit perfectly into the active site of a particular enzyme, while the others may be unable to bind effectively due to steric clashes or improper orientation of key interacting groups.

Computational and Experimental Approaches to Understanding Ligand-Target Interactions

A combination of computational and experimental techniques is crucial for elucidating the interactions between trifluoromethoxybenzoate derivatives and their biological targets. These approaches provide a detailed understanding of the binding modes and the molecular basis for the observed structure-activity relationships.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For trifluoromethoxybenzoate analogs, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By analyzing various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR can predict the activity of novel analogs and guide the design of more potent compounds. researchgate.net

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of molecules, such as their electrostatic potential and frontier molecular orbitals, which are important for understanding reactivity and intermolecular interactions. researchgate.net

Experimental Approaches:

X-ray Crystallography: This powerful technique can determine the three-dimensional structure of a ligand bound to its target protein at atomic resolution, providing definitive evidence of the binding mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution, providing information on which parts of the ligand and the protein are involved in the binding event.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon ligand binding, allowing for the determination of key thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a sensitive technique for real-time monitoring of ligand-target binding kinetics, providing data on association and dissociation rate constants.

Through the synergistic use of these methods, researchers can build a comprehensive picture of how trifluoromethoxybenzoate derivatives interact with their biological targets, facilitating the rational design of new and improved therapeutic agents.

Design and Synthesis of this compound Analogs for Targeted SAR Exploration

The design and synthesis of analogs of this compound are central to exploring the structure-activity landscape and identifying compounds with enhanced biological activity. The synthesis of such analogs typically involves multi-step reaction sequences.

A common synthetic strategy for preparing methyl benzoate derivatives is the Fischer esterification of the corresponding benzoic acid with methanol (B129727) in the presence of an acid catalyst. mdpi.com Therefore, the synthesis of various substituted 2-(trifluoromethoxy)benzoic acids would be a key step in generating a library of analogs.

The synthesis of the core 2-(trifluoromethoxy)benzoic acid itself can be challenging. However, various methods for the trifluoromethoxylation of aromatic rings have been developed. Once a lead compound with desired biological activity is identified, a focused library of analogs can be designed and synthesized to probe specific structure-activity relationships. For instance, if a particular substituent at the 4-position of the benzoate ring is found to be beneficial, a series of analogs with different groups at that position can be synthesized to optimize the interaction with the target.

An example of a synthetic approach to a related compound, methyl 2-amino-4-bromobenzoate, involved the reductive amination to introduce a cyclopropylmethyl group, followed by reduction of the methyl ester and subsequent cyclization. mdpi.com Similar multi-step synthetic routes would likely be employed for the creation of a diverse set of this compound analogs for comprehensive SAR studies.

Research Applications of Methyl 2 Trifluoromethoxy Benzoate As a Versatile Chemical Building Block

Role in Pharmaceutical Development and Drug Discovery Research Programs

The introduction of fluorine-containing functional groups is a widely recognized strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. nih.govnih.gov Methyl 2-(trifluoromethoxy)benzoate provides a direct route to incorporate the trifluoromethoxyphenyl moiety into novel molecular scaffolds.

This compound functions as a key precursor for the synthesis of complex aromatic systems that form the core of various pharmaceutical agents. While the trifluoromethoxy group is less common than the related trifluoromethyl group, it is a feature of several approved drugs. nih.gov The ester group on the benzoate (B1203000) can be readily converted into other functional groups, such as amides or carboxylic acids, or can participate in coupling reactions to build larger, more intricate molecular architectures. This versatility allows medicinal chemists to use it as a foundational component in the multi-step synthesis of new chemical entities.

For instance, building blocks containing the trifluoromethoxy group are essential for creating compounds used in treating a range of diseases. nih.govresearchgate.net The synthesis of such agents often involves the strategic assembly of substituted aromatic rings, and compounds like this compound are ideal starting points for introducing the trifluoromethoxyphenyl fragment.

Table 1: Examples of Marketed Pharmaceuticals Containing the Trifluoromethoxy Moiety

Drug NameTherapeutic Application
RiluzoleAmyotrophic Lateral Sclerosis (ALS) nih.gov
DelamanidTuberculosis nih.govresearchgate.net
PretomanidTuberculosis nih.govresearchgate.net
SonidegibCancer nih.govresearchgate.net
CelikalimBlood Pressure researchgate.net

This table showcases pharmaceuticals where the trifluoromethoxy group is a key structural feature, highlighting the importance of precursors that can introduce this moiety.

The trifluoromethoxy (-OCF3) group, which can be incorporated using this compound, is known to significantly alter the properties of a parent molecule. nih.gov Its inclusion is a strategic choice in drug design aimed at optimizing a compound's behavior in the body. bohrium.commdpi.com

The primary contributions of the -OCF3 group are its high metabolic stability and strong lipophilicity. nih.govbohrium.com The carbon-fluorine bonds are exceptionally strong, making the group resistant to enzymatic degradation by metabolic enzymes in the liver. mdpi.com This increased stability can lead to a longer half-life and improved bioavailability of the drug.

Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, more so than a trifluoromethyl or chloro group. nih.govmdpi.com This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is critical for drugs targeting the central nervous system. nih.gov The group's unique electronic properties and conformation can also lead to stronger and more selective binding to biological targets. nih.gov

Table 2: Impact of the Trifluoromethoxy (-OCF3) Group on Molecular Properties in Drug Discovery

PropertyImpact of -OCF3 Group IncorporationScientific Rationale
Metabolic Stability IncreasedThe high bond energy of C-F bonds makes the group resistant to metabolic breakdown. mdpi.com
Lipophilicity Significantly IncreasedThe -OCF3 group is highly lipophilic, enhancing membrane permeability. nih.gov
Bioavailability Often ImprovedA combination of increased metabolic stability and membrane permeability can lead to greater systemic exposure. nih.gov
Binding Affinity Can be EnhancedThe group's electronic nature and steric profile can create favorable interactions within a target's binding pocket. nih.gov
Permeability IncreasedEnhanced lipophilicity facilitates passage across biological membranes like the blood-brain barrier. nih.gov

Contributions to Agrochemical Research and Formulation Science

In agrochemical research, the development of new active ingredients with improved performance and better environmental characteristics is a constant goal. Fluorinated compounds, particularly those containing trifluoromethyl or trifluoromethoxy groups, represent a significant portion of modern pesticides. nih.govbohrium.com

This compound and related structures are valuable intermediates in the synthesis of a new generation of agrochemicals. The trifluoromethoxy-substituted phenyl ring is a key structural component in several commercially successful products. nih.govresearchgate.net The synthesis of these complex active ingredients relies on the availability of versatile building blocks to introduce the required fluorinated moieties.

Five marketed agrochemicals contain the trifluoromethoxy group, demonstrating its importance in this sector. nih.gov These include products across all major categories: insecticides, herbicides, and fungicides.

Table 3: Examples of Marketed Agrochemicals Containing the Trifluoromethoxy Moiety

Agrochemical NameProduct Class
NovaluronInsecticide nih.gov
FlometoquinPesticide researchgate.net
Flucarbazone-sodiumHerbicide nih.gov
FlurprimidolHerbicide nih.gov
ThifluzamideFungicide nih.gov

This table illustrates the application of the trifluoromethoxy functional group in a variety of commercial agrochemical products.

The inclusion of a trifluoromethoxy group is a deliberate strategy to boost the performance of agrochemicals. bohrium.com The same properties that are beneficial in pharmaceuticals—metabolic stability and lipophilicity—also enhance the effectiveness of pesticides. bohrium.com Increased stability ensures that the active ingredient persists long enough to control the target pest, while enhanced lipophilicity can improve its uptake by the plant or insect.

These molecular-level improvements can lead to products with higher potency, allowing for lower application rates in the field. Reducing the amount of chemical applied per unit area can, in turn, contribute to a more favorable environmental profile by minimizing potential runoff and non-target exposure. The unique properties of the -OCF3 group help chemists fine-tune the activity, selectivity, and persistence of an agrochemical to achieve an optimal balance of efficacy and environmental compatibility. bohrium.com

Significance in Advanced Materials Science Research

The applications of fluorinated organic compounds extend beyond life sciences into the realm of materials science. Building blocks like this compound are of interest for the synthesis of specialty polymers and functional organic materials. bohrium.comnih.gov The trifluoromethoxy group can bestow unique and desirable properties upon a material, such as thermal stability, chemical resistance, and specific electronic characteristics.

Incorporating this highly fluorinated moiety into a polymer backbone or as a side chain can significantly alter the material's surface properties, leading to low surface energy, hydrophobicity, and oleophobicity. These characteristics are valuable for creating specialized coatings, advanced composites, or high-performance liquid crystals. While direct, large-scale applications of this compound in materials are less documented than in pharma or agrochemicals, its role as a "Fluorinated Intermediate" for "Aromatic Cyclic Structures" positions it as a valuable tool for academic and industrial researchers exploring the frontiers of materials science. matrix-fine-chemicals.com

Synthesis of Monomers for High-Performance Polymers

The incorporation of fluorine-containing groups into polymers is a well-established strategy to create materials with superior performance characteristics. The trifluoromethoxy group (OCF3) is particularly valued for its ability to improve the solubility and processability of polymers. nih.gov While specific examples of monomers derived directly from this compound for polymerization are not extensively detailed in publicly available research, the general principles of fluorinated monomer synthesis suggest its potential.

The ester functionality of this compound can be chemically modified to introduce polymerizable groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, 2-(trifluoromethoxy)benzoic acid, which can then be converted into a variety of monomers. This acid can be transformed into an acid chloride, which can then react with diols to form polyester (B1180765) monomers, or with diamines to create polyamide monomers. These monomers, containing the trifluoromethoxy side group, can then be polymerized to produce high-performance polymers such as polyarylates and polyamides. The presence of the trifluoromethoxy group in these polymers is anticipated to enhance their thermal stability, chemical inertness, and dielectric properties, making them suitable for applications in aerospace and electronics.

Development of Specialty Organic Materials with Enhanced Properties

The trifluoromethoxy group is known to significantly influence the electronic properties and lipophilicity of organic molecules. nih.gov This makes this compound an attractive starting point for the synthesis of specialty organic materials with tailored characteristics. These materials can find applications in various fields, from liquid crystals to organic light-emitting diodes (OLEDs).

The introduction of the trifluoromethoxy group can lead to materials with enhanced thermal and chemical stability. While specific research detailing the synthesis of such materials directly from this compound is limited, the properties of related trifluoromethyl-containing materials offer valuable insights. For example, the trifluoromethyl group, which is structurally similar, is known to be incorporated into polymer formulations to improve these very properties, crucial for developing high-performance materials for electronics and automotive applications. chemimpex.com It is reasonable to extrapolate that the trifluoromethoxy group would confer similar, if not superior, enhancements.

PropertyEnhancement due to Trifluoromethoxy GroupPotential Application
Thermal StabilityIncreased resistance to thermal degradation.High-temperature electronics, aerospace components.
Chemical ResistanceImproved stability in harsh chemical environments.Chemical processing equipment, protective coatings.
LipophilicityModified solubility characteristics.Advanced lubricants, functional fluids.
Dielectric ConstantLowered dielectric constant.Insulators in microelectronics.

Application in Fluorinated Compound Research

The field of fluorinated compound research is rapidly expanding due to the unique properties that fluorine atoms impart to organic molecules. This compound is a key player in this field, serving as a readily available source of the trifluoromethoxy group.

Building Block for Diverse Fluorinated Molecules

This compound is a valuable precursor for the synthesis of a wide range of fluorinated molecules, particularly those of interest in the pharmaceutical and agrochemical industries. nih.gov The ester group can be readily converted into other functional groups, allowing for the construction of more complex molecular architectures.

For example, the ester can be reduced to an alcohol, which can then be used in etherification or other substitution reactions. The aromatic ring can also undergo various electrophilic substitution reactions, although the directing effects of the ester and trifluoromethoxy groups need to be considered. These transformations allow chemists to incorporate the trifluoromethoxy-substituted phenyl ring into a larger molecular framework, a common strategy in the design of new drugs and pesticides. The trifluoromethoxy group can enhance the metabolic stability and binding affinity of these molecules to their biological targets. nih.gov

Exploration of Novel Fluorine-Containing Scaffolds

The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound provides a platform for the creation of new fluorine-containing scaffolds that can serve as the core of new classes of compounds with unique properties.

While direct examples of the use of this compound to create entirely new ring systems are not abundant in the literature, its potential is clear. The functional groups present in the molecule can be utilized in cyclization reactions to form heterocyclic compounds. For instance, the ester could be modified to an appropriate functional group that could then react with another part of the molecule or an external reagent to form a new ring. The resulting trifluoromethoxy-substituted heterocyclic scaffolds would be of great interest for biological screening and materials development.

The exploration of such novel scaffolds is an active area of research, with the goal of accessing new chemical space and discovering molecules with unprecedented properties and functions.

Transformation of this compoundResulting IntermediatePotential Novel Scaffold
Hydrolysis and conversion to acid chloride2-(trifluoromethoxy)benzoyl chlorideTrifluoromethoxy-substituted benzoxazinones
Reduction of ester to alcohol(2-(trifluoromethoxy)phenyl)methanolTrifluoromethoxy-substituted dihydrobenzofurans
Nitration of the aromatic ringNitro-substituted this compoundTrifluoromethoxy-substituted indazoles

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-(trifluoromethoxy)benzoate, and how can reaction yields be optimized?

this compound can be synthesized via esterification of 2-(trifluoromethoxy)benzoic acid with methanol under acid catalysis. Optimization involves:

  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst selection : Use concentrated sulfuric acid or toluenesulfonic acid for efficient esterification .
  • Purity of intermediates : Ensure 2-(trifluoromethoxy)benzoic acid is rigorously purified via recrystallization (e.g., using ethanol/water mixtures) to avoid byproducts .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 19^19F NMR are essential for confirming trifluoromethoxy group integration and ester linkage. For example, the trifluoromethoxy signal appears as a singlet near δ 3.9 ppm in 1^1H NMR .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 221.05) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and residual solvents .

Q. How should researchers handle safety and waste disposal for this compound?

  • Protective measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (TLV: <1 ppm) .
  • Waste management : Collect waste in airtight containers labeled for halogenated organics. Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethoxy group (-OCF3_3) deactivates the aromatic ring, directing electrophilic attacks to the para position. However, under strong nucleophilic conditions (e.g., SNAr with amines), the ester group at the ortho position can act as a leaving group, enabling selective functionalization. Kinetic studies using 19^19F NMR reveal a 15–20% slower reaction rate compared to non-fluorinated analogs due to steric and electronic effects .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case study : Discrepancies in 13^13C NMR chemical shifts for trifluoromethoxy derivatives (e.g., δ 120–125 ppm for C-F3_3) may arise from solvent polarity or concentration. Use deuterated DMSO or CDCl3_3 for consistency .
  • Cross-validation : Combine X-ray crystallography (for solid-state structure) with DFT calculations to reconcile experimental and theoretical data .

Q. How can the compound’s stability under acidic/basic conditions be evaluated for pharmaceutical intermediates?

  • Hydrolysis kinetics : Perform pH-dependent stability studies (pH 1–13) at 37°C. HPLC monitoring shows rapid ester hydrolysis (t1/2_{1/2} < 2 hrs at pH > 10) due to base-catalyzed saponification .
  • Degradation products : LC-MS identifies benzoic acid and trifluoromethanol as primary breakdown products .

Q. What role does this compound play in agrochemical research?

The compound is a precursor to sulfonylurea herbicides (e.g., metsulfuron-methyl). Structure-activity relationship (SAR) studies demonstrate that the trifluoromethoxy group enhances herbicidal activity by improving lipid membrane permeability and target-site binding (e.g., acetolactate synthase inhibition) .

Methodological Challenges

Q. How to mitigate side reactions during functionalization of the benzoate ester?

  • Protecting groups : Temporarily protect the ester with tert-butyldimethylsilyl (TBS) groups before introducing electrophiles .
  • Low-temperature reactions : Conduct reactions at –20°C to suppress ester hydrolysis .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

  • Software : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate logP (predicted 2.8) and pKa (ester group: ~1.5) .
  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Environmental and Safety Considerations

Q. How to assess the environmental impact of this compound in wastewater?

  • Biodegradation assays : OECD 301F tests show <10% degradation over 28 days, indicating persistence.
  • Ecotoxicity : Daphnia magna LC50_{50} > 100 mg/L suggests moderate aquatic toxicity. Implement activated carbon filtration for wastewater treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.